molecular formula C20H30N2O3 B4922436 1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B4922436
M. Wt: 346.5 g/mol
InChI Key: TWYPQVFOAQLIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPP or IPP-5 and is a potent inhibitor of the dopamine transporter.

Scientific Research Applications

IPP has been extensively studied for its potential applications in various fields such as neuroscience, drug discovery, and medicinal chemistry. The compound has been found to be a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

IPP exerts its pharmacological effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, IPP increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action makes IPP a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPP have been extensively studied in vitro and in vivo. In vitro studies have shown that IPP inhibits the dopamine transporter with high potency and selectivity. In vivo studies have demonstrated that IPP increases the extracellular concentration of dopamine in the brain, leading to enhanced dopaminergic neurotransmission. IPP has also been found to increase locomotor activity and induce hyperactivity in animal models.

Advantages and Limitations for Lab Experiments

IPP has several advantages for lab experiments, such as its high potency and selectivity for the dopamine transporter. However, there are also some limitations associated with the use of IPP in lab experiments, such as its limited solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

For research on IPP include exploring its potential therapeutic applications, investigating its use as a tool compound, and optimizing its synthesis and purification.

Synthesis Methods

The synthesis of IPP involves the reaction of 5-methoxy-2-(1-pyrrolidinylcarbonyl)phenol with isopropylamine and piperidine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product. The yield of IPP can be improved by optimizing the reaction conditions.

properties

IUPAC Name

[4-methoxy-2-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15(2)21-12-8-16(9-13-21)25-19-14-17(24-3)6-7-18(19)20(23)22-10-4-5-11-22/h6-7,14-16H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYPQVFOAQLIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)OC)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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